

# Application Note: Quantitative Analysis of 6lododiosmin using a Validated HPLC-UV Method

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This application note details a robust and accurate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of **6-lododiosmin**. **6-lododiosmin**, a derivative of the naturally occurring flavonoid glycoside diosmin, is significant as a potential impurity or a synthetic intermediate in pharmaceutical preparations.[1][2] The method presented here is adapted from established protocols for diosmin and is suitable for the routine analysis of **6-lododiosmin** in bulk drug substances and formulated products. This document provides a comprehensive protocol, including system suitability, sample preparation, and data analysis, to ensure reliable and reproducible results.

### Introduction

**6-lododiosmin** (Molecular Formula: C28H31IO15, Molecular Weight: 734.44 g/mol ) is a key related substance of diosmin.[1][3][4] Accurate and precise quantification of **6-lododiosmin** is critical for quality control in the pharmaceutical industry to ensure the purity and safety of drug products containing diosmin. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoids due to its sensitivity, specificity, and reproducibility.[5][6][7][8] This application note provides a detailed, step-by-step protocol for an HPLC-UV method specifically tailored for the analysis of **6-lododiosmin**.



# **Experimental**

#### **Instrumentation and Materials**

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended for optimal separation. A C8 column can also be suitable.[9]
   [10]
- Software: Chromatography data acquisition and processing software.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A.
- Solvents and Reagents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).
- Reference Standard: **6-lododiosmin** (purity ≥ 95%).[11]
- Sample: 6-lododiosmin raw material or finished product.

### **Chromatographic Conditions**

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.



Parameter	Recommended Condition	
Column	C18, 250 mm x 4.6 mm, 5 μm	
Mobile Phase	Acetonitrile: 0.1% Formic Acid in Water (Gradient)	
Gradient Program	See Table 1	
Flow Rate	1.0 mL/min	
Column Temperature	30 °C	
Injection Volume	10 μL	
Detection Wavelength	Determined by UV scan (start with 280 nm)	

Table 1: Gradient Elution Program

Time (minutes)	% Acetonitrile	% 0.1% Formic Acid in Water	
0	30	70	
20	70	30	
22	100	0	
30	100	0	
32	30	70	
40	30	70	

# Protocols Preparation of Solutions

Mobile Phase Preparation (0.1% Formic Acid in Water):

- Add 1.0 mL of formic acid to a 1000 mL volumetric flask.
- Add approximately 500 mL of HPLC grade water and mix.



- Bring the volume to 1000 mL with HPLC grade water and mix thoroughly.
- Filter the solution through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution Preparation (100 µg/mL):

- Accurately weigh approximately 10 mg of 6-lododiosmin reference standard.
- Transfer the standard to a 100 mL volumetric flask.
- Dissolve the standard in a small amount of Dimethyl Sulfoxide (DMSO) and then dilute to volume with methanol.[11] Mix thoroughly. This is the standard stock solution.

Working Standard Solutions for Calibration Curve:

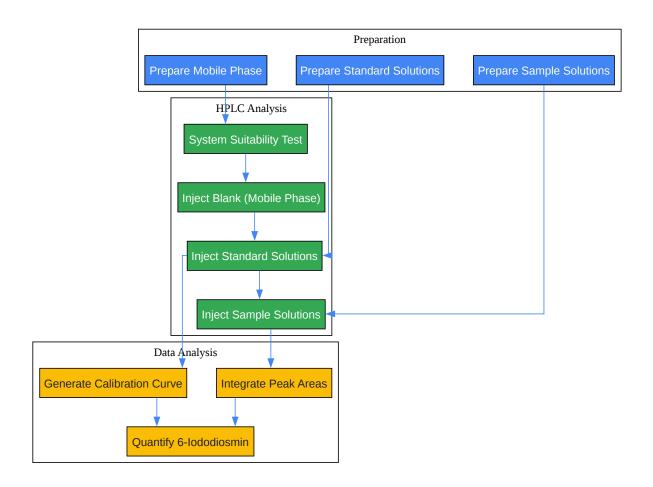
- Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase (initial conditions: 30% Acetonitrile, 70% 0.1% Formic Acid in Water).
- A suggested concentration range is 1, 5, 10, 25, 50, and 75 μg/mL.

Sample Preparation:

- Accurately weigh a quantity of the sample powder equivalent to approximately 10 mg of 6lododiosmin.
- Transfer the sample to a 100 mL volumetric flask.
- Add a small amount of DMSO to dissolve the active ingredient, then add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and then dilute to volume with methanol. Mix well.
- Filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial.

## **Experimental Workflow**





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Caption: HPLC-UV analysis workflow for **6-lododiosmin** quantification.

# **Method Validation Parameters**



For robust and reliable results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Parameter	Acceptance Criteria	
Specificity	The peak for 6-lododiosmin should be well-resolved from any other peaks.	
Linearity	Correlation coefficient $(r^2) \ge 0.999$ for the calibration curve.	
Accuracy	Recovery should be within 98.0% to 102.0%.	
Precision	Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 2.0%.	
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1.	
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1.	
Robustness	The method should be unaffected by small, deliberate variations in chromatographic conditions.	

# **Data Presentation**

The quantitative data obtained from the analysis should be summarized in clear and structured tables.

Table 2: System Suitability Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	
Theoretical Plates	≥ 2000	_
RSD of Peak Area (n=6)	≤ 2.0%	_

Table 3: Calibration Curve Data



Concentration (μg/mL)	Peak Area (n=3)	Mean Peak Area
1		
5		
10		
25		
50	_	
75	-	

Table 4: Sample Analysis Results

Sample ID	Peak Area	Concentration (µg/mL)	Amount of 6- lododiosmin (%)
Sample 1			
Sample 2	_		
Sample 3	<u>-</u>		

# Signaling Pathways and Logical Relationships

The logical relationship for the quantification of **6-lododiosmin** is based on the Beer-Lambert Law, where the detector response (peak area) is directly proportional to the concentration of the analyte.



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Caption: Logical relationship for HPLC-UV quantification.

## Conclusion



The HPLC-UV method described in this application note provides a reliable and accurate means for the quantification of **6-lododiosmin**. By following the detailed protocols and performing a thorough method validation, researchers, scientists, and drug development professionals can confidently implement this method for routine quality control analysis. The use of a C18 column with a gradient elution of acetonitrile and acidic water, coupled with UV detection, ensures excellent separation and sensitivity for **6-lododiosmin**.

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